1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone
Description
This compound is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with two difluoromethyl groups at positions 3 and 5, a hydroxyl group at position 5, and a 4-chloro-3-methylpyrazole moiety linked via an ethanone bridge. Pyrazolines are nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structural uniqueness of this compound arises from its electron-withdrawing difluoromethyl groups and the hydroxyl group, which may enhance hydrogen-bonding interactions and influence metabolic stability . The 4-chloro-3-methylpyrazole substituent introduces steric and electronic effects that could modulate binding to biological targets.
Properties
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-chloro-3-methylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF4N4O2/c1-5-6(12)3-19(17-5)4-8(21)20-11(22,10(15)16)2-7(18-20)9(13)14/h3,9-10,22H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORHVJNOJSPHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108260 | |
| Record name | 1-[3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005582-34-2 | |
| Record name | 1-[3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005582-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperature control to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the chloro group can produce various substituted pyrazoles .
Scientific Research Applications
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Table 1: Substituent Effects in Pyrazoline Derivatives
- Difluoromethyl vs. Chlorophenyl Groups : The target compound’s difluoromethyl groups are stronger electron-withdrawing groups compared to chlorophenyl substituents (e.g., in ), which may increase the acidity of the 5-hydroxy group, promoting hydrogen-bonding interactions critical for crystal packing or target binding .
- Hydroxy Group Influence: The 5-hydroxy group distinguishes the target compound from non-hydroxylated analogs (e.g., ).
Crystallographic and Physicochemical Properties
- Crystal Packing: The hydroxyl group in the target compound likely facilitates H-bonded networks, as seen in similar pyrazolines where carboxamide groups stabilize crystal lattices . This contrasts with non-polar analogs like 3,5-diarylpyrazolines, which rely on van der Waals interactions .
- Refinement Tools : Structures of related compounds were refined using SHELXL , underscoring the importance of crystallographic software in elucidating substituent effects on molecular conformation.
Biological Activity
The compound 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone is a novel pyrazole derivative with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 342.68 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClF4N4O2 |
| Molecular Weight | 342.68 g/mol |
| IUPAC Name | [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been observed to exhibit:
Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation in various conditions.
Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, similar pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical carcinoma)
- CaCo-2 (colon adenocarcinoma)
In vitro studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: Anticancer Activity
A study published in PubMed Central highlighted the activity of pyrazole derivatives against cancer cell lines. The tested compound exhibited an IC50 value indicating moderate activity against a panel of eleven cancer cell lines, suggesting potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanisms
Another research article discussed the role of pyrazole derivatives in inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process. The compound demonstrated significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how are intermediates validated?
The compound can be synthesized via cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives under acidic or basic conditions. Key steps include:
- Formation of hydrazone intermediates followed by cyclization in acetic acid .
- Monitoring reaction progress via NMR spectroscopy (e.g., tracking hydrazone C=N bond formation at δ 8–10 ppm) and IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹) .
- Purification via recrystallization from ethanol/DMF (1:1) to isolate high-purity crystals .
Q. How are structural features of the compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the pyrazole ring conformation and substituent geometry. Key parameters include:
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C typical for pyrazolines) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., variable dihedral angles) be resolved?
Discrepancies in dihedral angles (e.g., 70.3° vs. 84.0° in different molecules ) arise from conformational flexibility. Mitigation strategies include:
Q. What strategies optimize biological activity evaluation for this compound?
- Targeted assays : Screen against enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) to correlate with IC₅₀ values .
- Molecular docking (AutoDock Vina) to predict binding modes with biological targets (e.g., kinase active sites) .
Q. How can experimental limitations in stability studies be addressed?
- Sample degradation : Use continuous cooling (4°C) during prolonged experiments to minimize organic compound breakdown .
- Controlled atmosphere : Conduct stability tests under inert gas (N₂) to prevent oxidation of hydroxy/difluoromethyl groups .
Methodological Recommendations
- For crystallography , use SHELXL for high-resolution refinement and validate structures with CCDC deposition .
- For biological assays , employ dose-response curves with triplicate measurements to ensure reproducibility .
- For synthetic scalability , explore flow chemistry systems to enhance yield and reduce reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
